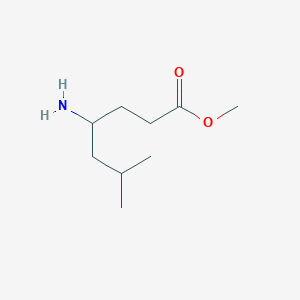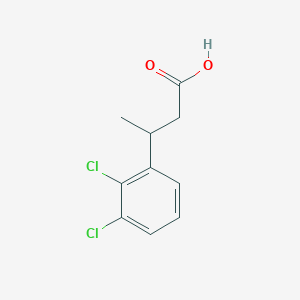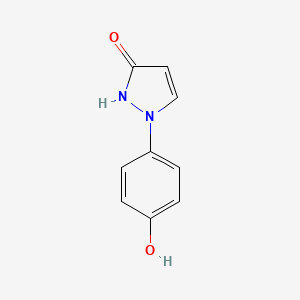
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine typically involves the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and a nitrile oxide as the dipole . This reaction is often catalyzed by copper(I) or ruthenium(II) catalysts. metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound with a molecular formula of C10H16N2O and a molecular weight of 180.25 .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The (3 + 2) cycloaddition reaction is a common method for synthesizing isoxazole derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides and alkynes. The reactions are typically carried out under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Major Products: The major products formed from these reactions are 3,5-disubstituted isoxazoles .
Applications De Recherche Scientifique
3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Isoxazole derivatives are known for their biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties . This compound is also used in drug discovery research due to its ability to bind to biological targets based on its chemical diversity .
Mécanisme D'action
The mechanism of action of 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The (3 + 2) cycloaddition reaction mechanism has been studied extensively, revealing the formation of metallacycle intermediates in the presence of copper(I) acetylides .
Comparaison Avec Des Composés Similaires
- 3-(2-Chlorophenyl)isoxazol-5-amine
- 3-tert-Butyl-5-isoxazolamine
- 3,5-Disubstituted isoxazoles
Uniqueness: 3-(2,2,3,3-Tetramethylcyclopropyl)isoxazol-5-amine is unique due to its tetramethylcyclopropyl group, which imparts distinct chemical properties and biological activities compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-(2,2,3,3-tetramethylcyclopropyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(2)8(10(9,3)4)6-5-7(11)13-12-6/h5,8H,11H2,1-4H3 |
Clé InChI |
QPAZXAUGLMFWIU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)C)C2=NOC(=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
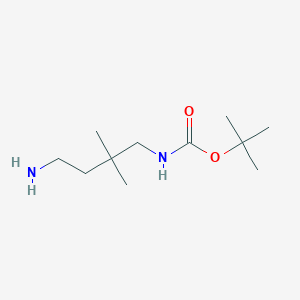
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
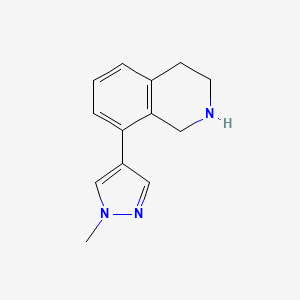
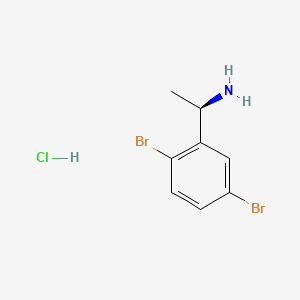
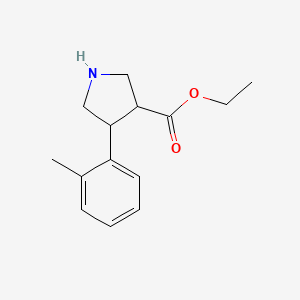
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
